2-(1H-imidazol-1-yl)acetonitrile chemical properties and structure
2-(1H-imidazol-1-yl)acetonitrile chemical properties and structure
An In-depth Technical Guide to 2-(1H-imidazol-1-yl)acetonitrile: Chemical Properties, Synthesis, and Applications
Abstract
2-(1H-imidazol-1-yl)acetonitrile, a bifunctional molecule featuring a reactive nitrile group and a pharmacologically significant imidazole ring, stands as a pivotal building block in contemporary organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, and established synthetic routes. Emphasizing the causality behind experimental design, we explore its reactivity and stability, detailing its role as a precursor to diverse heterocyclic systems and biologically active molecules. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into the practical application and handling of this versatile compound.
Core Chemical Identity and Physicochemical Properties
2-(1H-imidazol-1-yl)acetonitrile (CAS No: 98873-55-3) is a heterocyclic compound that serves as a cornerstone intermediate in numerous chemical transformations.[1][2][3] Its structure uniquely combines the nucleophilic and coordination capabilities of the imidazole ring with the electrophilic and synthetic versatility of the nitrile functional group, connected by a methylene spacer.[1] This arrangement makes it an ideal precursor for constructing more complex molecular architectures, particularly fused imidazole derivatives of high interest in drug discovery.[1]
The compound typically appears as a white to light yellow solid or, in some purified forms, a light yellow oil.[4][5] Its key physical and chemical properties are summarized below, providing essential data for experimental planning and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 98873-55-3 | [1][2][6][7] |
| Molecular Formula | C₅H₅N₃ | [1][2][6][7][8] |
| Molecular Weight | 107.11 g/mol | [1][2][6][8] |
| IUPAC Name | 2-(1H-imidazol-1-yl)acetonitrile | [1][6][7] |
| Synonyms | 1-(Cyanomethyl)imidazole, Imidazol-1-ylacetonitrile | [4][8] |
| Melting Point | 54.0 to 58.0 °C | [4][5] |
| Boiling Point | 116-120 °C (at 0.35 Torr) | [4][5] |
| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [4][5] |
| pKa (Predicted) | 5.63 ± 0.10 | [4][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [4][9] |
| InChI Key | ZPGCVVBPGQJSPX-UHFFFAOYSA-N | [1][4][6][7][8] |
| SMILES | N#CCN1C=CN=C1 | [2][7] |
Synthesis and Spectroscopic Validation
The synthesis of 2-(1H-imidazol-1-yl)acetonitrile is most commonly achieved via nucleophilic substitution, a foundational reaction in organic chemistry. The choice of reagents and conditions is critical for optimizing yield and purity.
Experimental Protocol: Nucleophilic Substitution
This protocol describes a robust method for synthesizing the title compound from imidazole and a haloacetonitrile. The mechanism hinges on the deprotonation of imidazole to form the imidazolide anion, a potent nucleophile that subsequently displaces the halide.
Step-by-Step Methodology:
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Deprotonation of Imidazole: To a solution of 1H-imidazole (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong, non-nucleophilic base like sodium hydride (NaH, ~1.1 eq.) in portions at 0 °C.[4][9] The use of NaH is strategic; it irreversibly deprotonates the imidazole N-H, generating the nucleophilic imidazolide anion and hydrogen gas, which evolves harmlessly from the reaction.
-
Nucleophilic Attack: Allow the mixture to stir at room temperature for approximately 30 minutes to ensure complete deprotonation. Subsequently, slowly add bromoacetonitrile or chloroacetonitrile (1.0-1.1 eq.) dropwise.[1][4] Maintaining a controlled addition rate is crucial to manage the exothermic nature of the Sₙ2 reaction.
-
Reaction Monitoring: The reaction is typically stirred at room temperature for 2-24 hours.[1][4] Progress should be monitored by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.
-
Workup and Purification: Upon completion, the reaction is carefully quenched with water to destroy any unreacted NaH. The aqueous mixture is then extracted multiple times with a solvent like ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.[4][9]
An alternative approach involves a copper-catalyzed Ullmann-type coupling, particularly effective when less reactive haloacetonitriles are used.[1] This method typically employs reagents such as CuCl (10 mol%) and K₂CO₃ in DMF at elevated temperatures (e.g., 120°C).[1]
Spectroscopic Characterization: A Self-Validating System
The integrity of the synthesized product is confirmed through a suite of spectroscopic techniques. Each method provides orthogonal data that, when combined, unequivocally validates the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides a distinct fingerprint. A characteristic singlet for the methylene protons (-CH₂CN) is expected in the region of δ 4.95–5.26 ppm. The three protons on the imidazole ring typically appear as distinct singlets or multiplets between δ 7.0–7.7 ppm.[1][10] The absence of the broad N-H proton signal from the starting imidazole is a key indicator of successful N-alkylation.
-
¹³C NMR : The carbon spectrum corroborates the structure. The nitrile carbon (-C≡N) signal appears around δ 113-115 ppm, while the methylene carbon (-CH₂-) resonates near δ 34-37 ppm.[10] The carbons of the imidazole ring are observed between δ 119-138 ppm.[10]
-
-
Infrared (IR) Spectroscopy : This technique is exceptionally useful for confirming the presence of the nitrile functional group. A sharp, strong absorption band in the range of 2214–2250 cm⁻¹ is a definitive indicator of the C≡N stretch.[1]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the protonated molecular ion peak ([M+H]⁺) is observed at an m/z value of approximately 108.06, consistent with the molecular formula C₅H₅N₃.[1][4]
Chemical Reactivity and Applications
The dual functionality of 2-(1H-imidazol-1-yl)acetonitrile dictates its reactivity and utility. The imidazole ring can act as a ligand for metal coordination, while the nitrile group can undergo various transformations, including hydrolysis, reduction, and addition reactions.
Role as a Versatile Precursor
This compound is a key intermediate in the synthesis of a wide array of value-added molecules. Its utility stems from its ability to participate in diverse reaction cascades.
-
Pharmaceuticals : It is a documented reactant in the synthesis of lanoconazole, an antifungal agent, highlighting its importance in medicinal chemistry.[4][9] The imidazole moiety itself is a well-known pharmacophore present in many antimicrobial and anticancer agents.[1][11][12] Derivatives have shown potent biological activities, which are often enhanced by substitutions that improve lipophilicity and target binding.[1]
-
Heterocyclic Chemistry : It serves as a precursor for fused heterocyclic systems. For example, it is used to synthesize imidazo[1,2-a]pyridines, which are scaffolds of significant interest in drug discovery.[1]
-
Coordination Chemistry and Materials Science : The imidazole nitrogen atoms can coordinate with metal ions, making its derivatives useful as ligands in the formation of metal-organic frameworks (MOFs) and other coordination complexes.[1] Furthermore, derivatives have been polymerized to create materials such as proton-conductive membranes.[1]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 2-(1H-imidazol-1-yl)acetonitrile is paramount for laboratory safety.
-
Hazard Identification : The compound is classified as harmful and an irritant. Hazard statements indicate it is harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). It also causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] The signal word associated with it is "Warning".
-
Recommended Precautions : Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[13][14] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14]
-
Storage : For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool environment. Some suppliers recommend storage in a freezer at temperatures under -20°C to ensure stability.[4][5] It should be kept away from strong oxidizing agents and strong acids.[13]
Conclusion
2-(1H-imidazol-1-yl)acetonitrile is a chemical of significant strategic value. Its straightforward synthesis, combined with the versatile reactivity of its nitrile and imidazole components, establishes it as a powerful tool for chemists in both academic and industrial settings. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, enables researchers to harness its full potential in the development of novel pharmaceuticals, functional materials, and complex molecular systems.
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